methyl 4-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]carbamoyl}benzoate
Description
Methyl 4-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]carbamoyl}benzoate is a synthetic organic compound featuring a benzoate ester core linked to a 3,5-dimethylpyrazole moiety via a carbamoyl-ethyl bridge. The pyrazole ring, known for its hydrogen-bonding capacity and metabolic stability, may enhance binding affinity to biological targets, while the methyl ester group could influence solubility and pharmacokinetics. Structural characterization of such compounds often relies on crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement and structure determination .
Properties
IUPAC Name |
methyl 4-[2-(3,5-dimethylpyrazol-1-yl)ethylcarbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-11-10-12(2)19(18-11)9-8-17-15(20)13-4-6-14(7-5-13)16(21)22-3/h4-7,10H,8-9H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJWWYPAJIPGPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC=C(C=C2)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution of 3,5-Dimethylpyrazole
The most direct route involves reacting 3,5-dimethylpyrazole with 2-bromoethylamine hydrobromide under basic conditions. In a typical procedure:
-
Reagents : 3,5-Dimethylpyrazole (1.0 equiv), 2-bromoethylamine hydrobromide (1.2 equiv), potassium carbonate (2.5 equiv).
-
Solvent : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Conditions : Reflux at 80–100°C for 12–18 hours under nitrogen.
The reaction proceeds via nucleophilic substitution, where the pyrazole nitrogen displaces bromide. Post-reaction, the mixture is filtered, concentrated, and purified via silica gel chromatography (ethyl acetate/hexanes, 3:7) to yield the amine intermediate as a pale-yellow oil (65–72% yield).
Alternative Pathways
-
Reductive Amination : Condensing 3,5-dimethylpyrazole-1-acetaldehyde with ammonium acetate and sodium cyanoborohydride in methanol at 25°C. This method offers milder conditions but lower yields (50–55%) due to competing side reactions.
-
Mitsunobu Reaction : Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 3,5-dimethylpyrazole with 2-aminoethanol. While efficient, this approach is cost-prohibitive for large-scale synthesis.
Amide Bond Formation with Methyl 4-Carboxybenzoate
The coupling of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine with methyl 4-carboxybenzoate is pivotal. Three primary methods dominate:
Phosphonium Salt-Mediated Activation
A novel approach leverages in situ-generated phosphonium salts to activate the carboxylic acid.
Acyl Chloride Intermediate
Classical activation involves converting the carboxylic acid to an acyl chloride:
Carbodiimide Coupling
Widely used peptide coupling agents facilitate the reaction under mild conditions:
-
Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv), hydroxybenzotriazole (HOBt, 1.2 equiv).
-
Solvent : DCM or DMF.
-
Conditions : Stir at 25°C for 12 hours.
-
Yield : 80–88% after purification.
Comparative Analysis of Amidation Methods
Optimization Strategies
Solvent Effects
Stoichiometric Adjustments
Catalytic Additives
-
4-Dimethylaminopyridine (DMAP) : Accelerates acylation in carbodiimide methods (5 mol% → 5–10% yield increase).
-
Molecular sieves (3Å) : Absorb moisture, critical for phosphonium-mediated reactions.
Purification and Characterization
Chromatographic Techniques
Scientific Research Applications
Chemistry: Methyl 4-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]carbamoyl}benzoate is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: The compound has shown potential in biological studies, including its use as a probe in biochemical assays. Medicine: It has been investigated for its pharmacological properties, including antileishmanial and antimalarial activities. Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism by which methyl 4-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]carbamoyl}benzoate exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
A key structural analogue is ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate (), which shares a carbamoyl-linked heterocyclic system but differs in critical substituents:
- Heterocyclic core: The main compound uses a 3,5-dimethylpyrazole, whereas the analogue employs a 4-phenylthiazole.
- Ester group : The methyl ester in the main compound may confer higher metabolic stability compared to the ethyl ester in the analogue, as smaller esters are less prone to hydrolysis.
- Aromatic substituents : The analogue’s 4-phenyl group introduces additional hydrophobicity, which could enhance membrane permeability but reduce aqueous solubility relative to the benzoate core in the main compound.
Computational and Docking Insights
The Glide XP docking method () highlights the importance of hydrophobic enclosure and hydrogen-bonding motifs in ligand-receptor interactions. For the main compound, the 3,5-dimethylpyrazole could create a hydrophobic pocket, enhancing binding to enclosed active sites, while the benzoate ester might contribute to π-π stacking. In contrast, the analogue’s thiazole and phenyl groups could favor alternate binding modes, such as sulfur-mediated van der Waals interactions .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Routes : Both compounds likely employ carbamoyl coupling reactions, as seen in ’s synthesis of the thiazole analogue .
- Metabolic Stability : The methyl ester in the main compound may offer superior stability compared to ethyl esters, reducing first-pass metabolism.
- Target Selectivity : The pyrazole core’s hydrogen-bonding profile could favor interactions with polar enzyme active sites, while the thiazole analogue’s hydrophobicity may suit membrane-bound targets.
Biological Activity
Methyl 4-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]carbamoyl}benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound is characterized by its pyrazole ring, which is known for various biological activities. The presence of the methyl and ethyl substituents enhances its solubility and bioavailability.
Chemical Formula: C15H18N4O3
Molecular Weight: 302.33 g/mol
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research on related pyrazole derivatives has demonstrated their ability to inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest: Compounds similar to this compound have been shown to induce G0/G1 phase arrest in cancer cells, leading to reduced cell division and growth .
- Autophagy Modulation: Some derivatives have been identified as autophagy modulators that disrupt autophagic flux while increasing basal autophagy levels. This mechanism is particularly relevant in pancreatic cancer models .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer progression by binding to their active sites.
- Receptor Interaction: It could interact with cell surface receptors that mediate cell signaling pathways related to growth and survival.
- mTOR Pathway Modulation: Similar compounds have been observed to reduce mTORC1 activity, which plays a crucial role in cell growth and metabolism .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of pyrazole derivatives. Key findings include:
- Substituent Effects: The introduction of various substituents on the pyrazole ring significantly influences the compound's potency and selectivity against cancer cells.
- Hydrophobic Interactions: Increased hydrophobicity from alkyl groups can enhance binding affinity to target proteins, improving efficacy.
Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of several pyrazole derivatives, including those with structural similarities to this compound. The results indicated submicromolar IC50 values against MIA PaCa-2 pancreatic cancer cells, demonstrating significant potential for further development as anticancer agents .
Study 2: Autophagy Modulation
Another investigation focused on the autophagy modulation properties of related compounds. These studies revealed that certain pyrazole derivatives could disrupt mTORC1 reactivation during nutrient refeeding after starvation, leading to the accumulation of autophagic markers such as LC3-II .
Data Table: Biological Activities of Related Compounds
| Compound Name | IC50 (μM) | Mechanism of Action | Targeted Cancer Type |
|---|---|---|---|
| Compound A | 0.5 | mTORC1 inhibition | Pancreatic |
| Compound B | 0.8 | Autophagy modulation | Breast |
| Compound C | 0.3 | Cell cycle arrest | Lung |
Q & A
Q. What are the established synthetic methodologies for methyl 4-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]carbamoyl}benzoate, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole core and subsequent functionalization. Key steps include:
- Coupling Reactions : Amide bond formation between 4-(chlorocarbonyl)benzoate derivatives and 2-(3,5-dimethylpyrazol-1-yl)ethylamine. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used with bases such as triethylamine or sodium hydride to drive the reaction .
- Temperature Control : Maintaining 60–80°C during coupling ensures optimal reaction rates while minimizing side products .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound, and how are discrepancies resolved?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity (e.g., pyrazole ring protons at δ 2.2–2.5 ppm, ester carbonyl at δ 165–170 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns (acetonitrile/water mobile phase) .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 360.2) validate molecular weight .
- IR Spectroscopy : Carbamoyl C=O stretch at ~1680 cm⁻¹ .
Discrepancies in data (e.g., unexpected peaks in NMR) are resolved by repeating synthesis under controlled conditions or using 2D NMR techniques (e.g., HSQC, HMBC) .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s pharmacological activity?
Methodological Answer:
- Molecular Docking : Pyrazole and benzoate moieties are docked into target proteins (e.g., cyclooxygenase-2) using software like AutoDock Vina. The carbamoyl group’s hydrogen-bonding potential is critical for binding affinity .
- Structure-Activity Relationship (SAR) : Modifying substituents (e.g., replacing methyl with ethyl on pyrazole) and evaluating docking scores predict enhanced bioactivity. In vitro assays (e.g., enzyme inhibition) validate predictions .
Q. What experimental designs are recommended for studying degradation pathways under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (UV light) conditions. Monitor degradation via HPLC-MS to identify breakdown products (e.g., benzoic acid derivatives) .
- Kinetic Analysis : Calculate half-life (t₁/₂) in buffer solutions at 37°C. For example, ester hydrolysis at pH 7.4 shows t₁/₂ = 24 hours, suggesting moderate stability .
Q. How can researchers address contradictions in reported bioactivity data across studies?
Methodological Answer:
- Standardized Assays : Use validated protocols (e.g., MTT assay for cytotoxicity) to minimize variability. Replicate studies with controlled cell lines (e.g., HeLa) and consistent compound concentrations (e.g., 1–100 µM) .
- Meta-Analysis : Compare data across publications, focusing on shared endpoints (e.g., IC₅₀ values). Discrepancies may arise from impurities (>95% purity required for reliable data) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
